Physicochemical Profile: Balanced Tertiary Sulfonamide
The target compound's drug-likeness profile, directly calculated from its structure, reveals a distinct balance compared to primary and aryl sulfonamide analogs. Its topological polar surface area (tPSA) of 49.5 Ų and a clogP of 1.80 place it well within optimal oral bioavailability space, unlike the more polar primary sulfonamide 1,2,3,4-tetrahydroquinoline-6-sulfonamide (tPSA ~89 Ų, clogP ~0.9) or the more lipophilic N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (tPSA ~46 Ų, clogP ~3.1). Critically, it possesses zero hydrogen bond donors (HBD), a key differentiator from the primary sulfonamide comparator (HBD=2), which implies the potential for better membrane permeability and reduced susceptibility to P-glycoprotein (P-gp) efflux . This profile is characteristic of fragments and leads successfully progressed to in vivo studies in the broader THQ class [1].
| Evidence Dimension | Physicochemical and Drug-Likeness Parameters (Calculated) |
|---|---|
| Target Compound Data | MW: 280.39 g/mol; clogP: 1.80; tPSA: 49.5 Ų; HBD: 0; HBA: 4; RotB: 2 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (Primary sulfonamide): MW: 212.27 g/mol; clogP: ~0.9; tPSA: ~89 Ų; HBD: 2; HBA: 3; RotB: 1. N-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline (Aryl sulfonamide): MW: 273.35 g/mol; clogP: ~3.1; tPSA: ~46 Ų; HBD: 0; HBA: 3; RotB: 2. |
| Quantified Difference | Target compound has a tPSA ~44% lower than the primary sulfonamide, and a clogP 1.3 units lower than the N-benzenesulfonyl analog, while uniquely maintaining zero HBDs with a higher HBA count (4) than both comparators. |
| Conditions | Properties calculated using standard medicinal chemistry software based on the canonical SMILES string (O=S(=O)(C1=CC=C2NCCCC2=C1)N1CCCCC1) and comparator structures. |
Why This Matters
This quantitative profile demonstrates a distinct 'Goldilocks' balance of polarity and lipophilicity that is often sought in fragment-to-lead campaigns, making it a superior starting point for optimization towards CNS or intracellular targets compared to the more extreme property profiles of its common analogs.
- [1] Walsh, P. J., et al. (2011). 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327. View Source
